Hexanedioic acid;undecane-1,11-diamine

Descripción

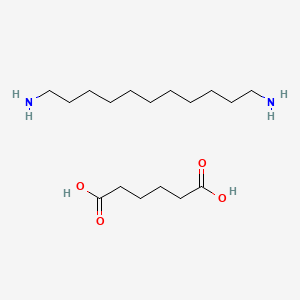

Hexanedioic acid (adipic acid, C₆H₁₀O₄) is a linear dicarboxylic acid with industrial significance, primarily as a precursor for nylon 6,6 production. Its applications extend to food additives (E355), nanoparticle surface modification, and microbial metabolism .

Undecane-1,11-diamine (1,11-diaminoundecane, C₁₁H₂₆N₂) is a long-chain diamine with a molecular weight of 186.34 g/mol. It serves as a building block in pharmaceuticals, such as anti-Alzheimer drug candidates, and in polymer synthesis .

Propiedades

Número CAS |

69175-20-8 |

|---|---|

Fórmula molecular |

C17H36N2O4 |

Peso molecular |

332.5 g/mol |

Nombre IUPAC |

hexanedioic acid;undecane-1,11-diamine |

InChI |

InChI=1S/C11H26N2.C6H10O4/c12-10-8-6-4-2-1-3-5-7-9-11-13;7-5(8)3-1-2-4-6(9)10/h1-13H2;1-4H2,(H,7,8)(H,9,10) |

Clave InChI |

DGMZXOMIRKMHEF-UHFFFAOYSA-N |

SMILES canónico |

C(CCCCCN)CCCCCN.C(CCC(=O)O)CC(=O)O |

Números CAS relacionados |

52235-79-7 69175-20-8 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hexanedioic acid is typically synthesized through the oxidation of cyclohexanol or cyclohexanone with nitric acid . The reaction conditions involve the use of a catalyst, such as cobalt or manganese, and temperatures ranging from 50 to 70°C . Undecane-1,11-diamine can be synthesized through the hydrogenation of undecanenitrile .

Industrial Production Methods

The industrial production of hexanedioic acid involves the oxidation of cyclohexane in the presence of air and a catalyst, followed by the purification of the resulting adipic acid . Undecane-1,11-diamine is produced on an industrial scale through the hydrogenation of undecanenitrile using a metal catalyst .

Análisis De Reacciones Químicas

Types of Reactions

Hexanedioic acid;undecane-1,11-diamine undergoes various chemical reactions, including:

Condensation Reactions: The compound can undergo condensation reactions with other carboxylic acids or amines to form polyamides.

Nucleophilic Acyl Substitution: This reaction involves the substitution of the acyl group with a nucleophile, leading to the formation of amides or esters.

Common Reagents and Conditions

Condensation Reactions: Typically involve heating the compound with a carboxylic acid or amine in the presence of a catalyst.

Nucleophilic Acyl Substitution: Requires the presence of a nucleophile, such as an amine or alcohol, and may involve acidic or basic conditions.

Major Products Formed

Polyamides: Formed through condensation reactions with other carboxylic acids or amines.

Amides and Esters: Formed through nucleophilic acyl substitution reactions.

Aplicaciones Científicas De Investigación

Hexanedioic acid;undecane-1,11-diamine has various scientific research applications, including:

Mecanismo De Acción

The mechanism of action of hexanedioic acid;undecane-1,11-diamine involves its ability to form stable complexes with various molecules. The molecular targets and pathways involved include:

Comparación Con Compuestos Similares

Structural and Functional Differences

Key Findings :

- Chain Length vs. Solubility: Longer chains (e.g., dodecanedioic acid) exhibit lower water solubility, limiting their use in aqueous systems. Hexanedioic acid balances dispersibility and binding efficiency in nanoparticle surface modifications .

- Thermodynamic Properties : Hexanedioic acid has a higher melting point (153°C) compared to succinic acid (185°C) but lower than dodecanedioic acid (129°C) .

- Biological Roles : Hexanedioic acid is a microbial metabolite, while its esters (e.g., dioctyl hexanedioate) are biomarkers in bacterial galls .

Comparison of Undecane-1,11-Diamine with Similar Diamines

Structural and Reactivity Differences

| Property | Undecane-1,11-Diamine (C11) | 1,6-Hexanediamine (C6) | 1,12-Diaminododecane (C12) |

|---|---|---|---|

| Molecular Formula | C₁₁H₂₆N₂ | C₆H₁₆N₂ | C₁₂H₂₈N₂ |

| pKa (Basicity) | ~10.9 (estimated) | 10.93 | ~10.8 (estimated) |

| Applications | Pharmaceuticals, polymers | Nylon 6,6, adhesives | High-flexibility polymers |

| Polymer Characteristics | Longer chain increases flexibility and thermal stability | Standard for nylon 6,6 | Enhanced mechanical strength in polyamides |

Key Findings :

- Reactivity in Polymerization: Longer diamines (e.g., 1,12-diaminododecane) yield nylons with higher melting points and flexibility compared to 1,6-hexanediamine .

- Pharmaceutical Utility : Undecane-1,11-diamine’s extended chain facilitates bivalent ligand synthesis for targeting receptors like CB1, enhancing drug efficacy .

Comparative Analysis of Combined Systems: Salts and Polymers

Hexanedioic Acid + Diamine Salts

Key Findings :

- The AH salt (1:1 compound of hexanedioic acid and 1,6-hexanediamine) is industrially pivotal for nylon 6,6, offering a balance of strength and processability .

- Theoretical combinations with undecane-1,11-diamine could produce polyamides with enhanced elongation and chemical resistance due to the longer diamine chain.

Actividad Biológica

Hexanedioic acid; undecane-1,11-diamine, also known as dodecanedioic acid; undecane-1,11-diamine, is a compound that combines the properties of a saturated dicarboxylic acid and an aliphatic diamine. This unique structure allows it to exhibit various biological activities and potential applications in fields such as materials science and pharmaceuticals. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Composition:

- Hexanedioic Acid (Dodecanedioic Acid) : A dicarboxylic acid with two carboxylic groups at each end of a twelve-carbon chain.

- Undecane-1,11-Diamine : An aliphatic diamine featuring two amine groups located at the terminal ends of an eleven-carbon chain.

Molecular Formula : CHNO

Physical Properties :

- Appearance: White crystalline solid

- Melting Point: Approximately 129°C

Metabolic Role

Research indicates that hexanedioic acid plays a role as a human metabolite, influencing various metabolic pathways. It has been shown to help maintain normal blood sugar levels in type 2 diabetic patients through intravenous infusion without increasing blood glucose load. This suggests its potential therapeutic applications in metabolic disorders .

Case Studies

-

Metabolic Effects :

- A study highlighted the intravenous administration of dodecanedioic acid in diabetic patients, which resulted in improved metabolic control without adverse effects on blood glucose levels .

- Antimicrobial Studies :

Comparative Analysis of Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Adipic Acid | Dicarboxylic Acid | Commonly used in nylon production; shorter chain length (C6) |

| Sebacic Acid | Dicarboxylic Acid | Longer chain (C10), used in lubricants and plastics |

| 1,12-Dodecanediamine | Diamine | Similar amine structure but lacks carboxylic groups |

| 1,10-Decanediamine | Diamine | Shorter chain than undecane-1,11-diamine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.